BenchChemオンラインストアへようこそ!

2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one

CYP450 Inhibition Flavonoid SAR Drug Metabolism

2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one, also cataloged as 3',4'-Dimethoxy-7-hydroxyflavone, is a synthetic polymethoxyflavone (C17H14O5, MW 298.29). Structurally defined by a 7-hydroxyl group on the A-ring and 3',4'-dimethoxy substitutions on the B-ring, this substitution pattern dictates its distinct biochemical interactions compared to common mono-hydroxy or dihydroxy flavones.

Molecular Formula C17H14O5
Molecular Weight 298.29 g/mol
CAS No. 33513-36-9
Cat. No. B1655241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one
CAS33513-36-9
Molecular FormulaC17H14O5
Molecular Weight298.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)OC
InChIInChI=1S/C17H14O5/c1-20-14-6-3-10(7-17(14)21-2)15-9-13(19)12-5-4-11(18)8-16(12)22-15/h3-9,18H,1-2H3
InChIKeyMEDOAKSPIIOKFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one (CAS 33513-36-9): Flavonoid Procurement Guide for Targeted Research


2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one, also cataloged as 3',4'-Dimethoxy-7-hydroxyflavone, is a synthetic polymethoxyflavone (C17H14O5, MW 298.29) [1]. Structurally defined by a 7-hydroxyl group on the A-ring and 3',4'-dimethoxy substitutions on the B-ring, this substitution pattern dictates its distinct biochemical interactions compared to common mono-hydroxy or dihydroxy flavones [2]. This guide provides quantitative evidence to differentiate it from analogs in procurement decisions for anti-inflammatory, CYP450 inhibition, and antioxidant research.

Why Generic Flavone Substitution Fails: The Critical Role of 3',4'-Dimethoxy-7-Hydroxy Substitution Pattern


Substituting this compound with other flavones (like 7-hydroxyflavone or 5,7-dihydroxyflavone) is problematic due to its unique substitution-dependent activity. In CYP1B1 inhibition, the 3',4'-dimethoxy motif dramatically enhances potency by over 20-fold compared to the unsubstituted flavone [1]. Furthermore, in anti-inflammatory assays, this specific methoxyflavone achieves superior inhibition of VCAM-1, a key endothelial target that its closely related trihydroxy analog fails to block, demonstrating that the methoxy group is essential for this therapeutic mechanism [2].

Quantitative Differentiation Evidence for 3',4'-Dimethoxy-7-hydroxyflavone vs. Analogs


CYP1B1 Inhibition: 3',4'-Dimethoxy Substitution Enhances Potency vs. Unsubstituted Flavone

In a systematic screen of 33 flavonoid derivatives, the introduction of methoxy groups at the 3' and 4' positions significantly enhanced CYP1B1 inhibition. 3',4'-dimethoxyflavone achieved an IC50 of 0.26 µM, representing a marked improvement over the unsubstituted flavone baseline of 0.6 µM [1]. While 3',4'-dimethoxyflavone lacks the 7-hydroxy group present in the target compound, the addition of a 7-hydroxy group to flavone independently lowers the IC50 to 0.25 µM [1], suggesting a combined potential for even stronger inhibition.

CYP450 Inhibition Flavonoid SAR Drug Metabolism

Anti-Inflammatory CAM Inhibition: Methoxyflavone (3',4'-Dimethoxy-7-hydroxyflavone) vs Trihydroxyflavone

In a direct head-to-head comparison using TNF-α-stimulated HUVECs, 3',4'-dimethoxy-7-hydroxyflavone ('methoxyflavone') at concentrations ≥25 µM effectively blocked the induction of VCAM-1, a critical cell adhesion molecule in atherogenesis [1]. Critically, the comparator 2',3',7-trihydroxyflavone ('hydroxyflavone') failed to inhibit VCAM-1 expression, instead only minimally affecting E-selectin. This resulted in a greater overall inhibition of THP-1 monocyte adhesion for the methoxyflavone, attributed directly to its superior CAM expression inhibition [1].

Atherosclerosis VCAM-1 Inhibition Endothelial Inflammation

Synergistic Structural Motif for CYP1B1: 3',4'-Dimethoxy Moiety on 5,7-Dihydroxyflavone

The addition of a 3',4'-dimethoxy group to the 5,7-dihydroxyflavone scaffold (chrysin) creates a highly potent CYP1B1 inhibitor. The resulting 5,7-dihydroxy-3',4'-dimethoxyflavone has an IC50 of 0.019 µM, a dramatic improvement over the parent compound chrysin's IC50 of 0.27 µM [1]. This structure is one methyl group away from the target compound, 3',4'-dimethoxy-7-hydroxyflavone, highlighting the critical role of the B-ring dimethoxy substitution when paired with an A-ring hydroxyl group in achieving nanomolar-level inhibition.

CYP1B1 Inhibitor Structure-Activity Relationship Chemoprevention

Optimal Research Applications for 2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one


Investigating VCAM-1-Dependent Inflammatory Pathways in Vascular Endothelium

As demonstrated by its unique ability to block VCAM-1 induction at ≥25 µM, unlike 2',3',7-trihydroxyflavone which has no effect [1], this compound is the appropriate tool for isolating VCAM-1-dependent leukocyte adhesion mechanisms in atherosclerosis research.

Structure-Activity Relationship (SAR) Studies on CYP1B1 Inhibition

Use as a critical SAR probe. Data shows that flavone with only the 7-hydroxy group has an IC50 of 0.25 µM and with only the 3',4'-dimethoxy group has an IC50 of 0.26 µM, while the combination in 5,7-dihydroxy-3',4'-dimethoxyflavone reaches 0.019 µM [2]. The target compound bridges this gap, allowing researchers to isolate the contribution of the 5-OH group to CYP1B1 affinity.

Flavonoid Antioxidant Mechanism Probes in Oxidative Stress Assays

With a validated synthesis pathway and confirmed radical scavenging activity via DPPH assay [3], this compound can serve as a synthetic standard for establishing structure-activity correlations between methoxyflavones and antioxidant capacity, compared to standards like ascorbic acid or quercetin.

Early-Stage Drug Metabolism and Drug Interaction Screening Panels

Given the compound's structural features align with nanomolar-level CYP1B1 inhibitors [2], it serves as a candidate for inclusion in CYP450 inhibition screening panels to assess potential metabolic liabilities or explore chemopreventive strategies in early drug discovery.

Quote Request

Request a Quote for 2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.